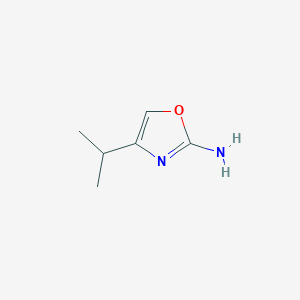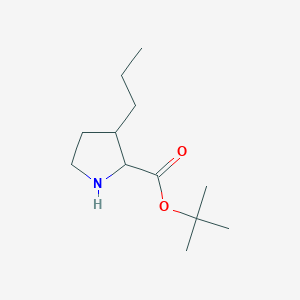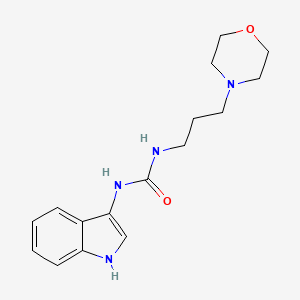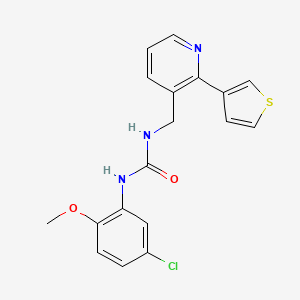
4-Isopropyloxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Oxazole derivatives, which include “4-Isopropyloxazol-2-amine”, have been synthesized for various biological activities . The synthesis of oxazolines, a related class of compounds, has been extensively studied . Oxazolines are important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .Chemical Reactions Analysis
Oxazoline derivatives, which include “this compound”, have been synthesized using various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . In addition, carbon dioxide undergoes C–N bond formation reactions with amines at the interface of droplets to form carbamic acids .Applications De Recherche Scientifique
- Agents anticancéreux: Les chercheurs ont étudié les dérivés d'oxazoline, notamment la 4-Isopropyloxazol-2-amine, en tant que inhibiteurs potentiels de FLT3 pour le traitement de la leucémie myéloïde aiguë (LMA) . Ces composés ciblent le récepteur FLT3, qui est activé de manière constitutive dans la LMA, conduisant à une prolifération rapide des cellules cancéreuses.
- Autres applications thérapeutiques: Les oxazolines présentent des activités biologiques diverses, ce qui en fait des intermédiaires précieux pour la synthèse de médicaments . L'investigation de leur potentiel dans le développement de médicaments reste un domaine de recherche actif.
Chimie médicinale et développement de médicaments
En résumé, la this compound contribue de manière significative à la chimie médicinale, à la science des polymères, à la recherche en matériaux, à la catalyse, aux études de produits naturels et aux applications industrielles. Ses propriétés polyvalentes continuent d'intriguer les scientifiques, ce qui motive des investigations en cours . Si vous souhaitez des informations plus détaillées sur une application spécifique, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
These can include enzymes, receptors, and other proteins, depending on the specific structure of the compound .
Mode of Action
Oxazole derivatives can act as agonists or antagonists at their targets, modulating their activity and resulting in various biological effects .
Biochemical Pathways
Oxazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
In general, the pharmacokinetics of a compound depend on its chemical structure and can be influenced by factors such as its solubility, stability, and metabolism .
Result of Action
Oxazole derivatives can have a variety of effects depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of “4-Isopropyloxazol-2-amine” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting .
Analyse Biochimique
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been found to exhibit various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These effects suggest that oxazole derivatives can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Isopropyloxazol-2-amine at different dosages in animal models have not been reported. It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at low doses and toxic or adverse effects observed at high doses .
Metabolic Pathways
Oxazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The distribution of a drug is generally uneven due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .
Subcellular Localization
The subcellular localization of this compound is currently unknown. The subcellular location generally concerns the mature protein. When specific alternative products have a specific location, that is clearly indicated .
Propriétés
IUPAC Name |
4-propan-2-yl-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOHEPKTAHGOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2475103.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2475107.png)
![N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2475108.png)

![5-Benzyl-2-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2475111.png)

![2-(4-Fluorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2475113.png)
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B2475115.png)


![2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2475120.png)


